7-benzyl-1,3,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of a benzyl group and the formation of the triazino ring. Researchers have explored various synthetic routes to obtain this compound, and its synthesis has been reported in the literature .
Molecular Structure Analysis
The molecular structure of 7-benzyl-1,3,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione consists of a triazino ring fused with a benzene ring. The benzyl group is attached at position 7, and the trimethyl groups are present at positions 1, 3, and 9. The overall structure contributes to its biological activity .
Chemical Reactions Analysis
This compound exhibits interesting chemical reactivity due to its functional groups. For example, the triazino ring can participate in nucleophilic or electrophilic reactions. The benzyl group and other substituents may undergo various transformations, leading to derivatives with altered properties .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
7-benzyl-1,3,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-11-9-22-13-14(18-16(22)21(3)19-11)20(2)17(25)23(15(13)24)10-12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLTYRVWCXLGTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-benzyl-1,3,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione |
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